Anti-inflammatory agent 52

COX-2 inhibition IC50 enzymatic assay

Anti-inflammatory agent 52 (compound 7j) is a dual-mechanism tool combining COX-2 inhibition with tubulin-targeted G2/M arrest (0.25 μM) and anti-colony activity in HT29 models. Unlike standard coxibs, it reduces tumor volume in vivo at 50 mg/kg with superior GI safety versus indomethacin. Ideal for inflammation-oncology crosstalk studies.

Molecular Formula C24H21ClN2O3S
Molecular Weight 453.0 g/mol
Cat. No. B12381652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 52
Molecular FormulaC24H21ClN2O3S
Molecular Weight453.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H21ClN2O3S/c1-16-2-4-17(5-3-16)24-27(23(29)15-31-24)20-10-12-21(13-11-20)30-14-22(28)26-19-8-6-18(25)7-9-19/h2-13,24H,14-15H2,1H3,(H,26,28)
InChIKeyFUYBXRVZBAFANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory Agent 52 (Compound 7j) – Orally Active, Selective COX-2 Inhibitor with Dual Anti-Inflammatory and Anticancer Activity


Anti-inflammatory agent 52 (compound 7j) is a synthetic small-molecule thiazolidin-4-one derivative that functions as an orally bioavailable, selective cyclooxygenase-2 (COX-2) inhibitor [1]. It belongs to a series of 2,3-diaryl-1,3-thiazolidin-4-one hybrids designed by merging the pharmacophores of COX-2 inhibitors and tubulin-targeting agents. The compound has a molecular formula of C₂₄H₂₁ClN₂O₃S and a molecular weight of 452.95 g/mol . Beyond COX-2 inhibition, compound 7j uniquely arrests HT-29 colorectal cancer cells at the G₂/M phase, suppresses tumor growth in Ehrlich solid carcinoma-bearing mice, and exhibits a favorable gastrointestinal (GI) safety profile in rats [1].

Why COX-2 Inhibitors Are Not Interchangeable – The Case for Anti-inflammatory Agent 52 (Compound 7j)


The COX-2 inhibitor class encompasses structurally diverse chemotypes with widely varying selectivity, potency, and off-target profiles. Even within the same thiazolidin-4-one series, compounds 7c, 7i, and 7j exhibit distinct cytotoxicity, anti-migratory, and pro-apoptotic potencies despite sharing a common core scaffold [1]. Generic substitution between celecoxib, indomethacin, or other NSAIDs and compound 7j is scientifically unsound because 7j uniquely combines moderate COX-2 inhibition with tubulin polymerization disruption at low micromolar concentrations, leading to G₂/M cell-cycle arrest and tumor-volume reduction – phenotypes not achievable with commercially marketed COX-2 selective or non-selective NSAIDs [1]. Furthermore, 7j demonstrates a differentiated GI safety profile relative to indomethacin, an advantage not reproduced by all COX-2 inhibitors [1].

Quantitative Differentiation Evidence for Anti-inflammatory Agent 52 (Compound 7j) Against Closest Comparators


COX-2 Inhibitory Activity of Compound 7j Compared to Celecoxib in a Cell-Free Enzymatic Assay

Compound 7j belongs to a series (7a–q) that inhibited COX-2 with IC₅₀ values ranging from 0.42 to 29.11 μM in a cell-free enzymatic assay. The reference standard celecoxib exhibited an IC₅₀ of 0.86 μM under identical conditions [1]. While the precise IC₅₀ of 7j alone is not disaggregated in the publicly available abstract, the series' lower-bound (0.42 μM) surpasses celecoxib's potency by approximately 2-fold. Compound 7j is identified as one of the three most active compounds in the series (alongside 7c and 7i), implying its IC₅₀ resides at or near this lower bound [1].

COX-2 inhibition IC50 enzymatic assay celecoxib

In Vivo Anti-Inflammatory Efficacy of Compound 7j Versus Indomethacin in a Rat Paw Edema Model

In a carrageenan-induced rat paw edema model, compound 7j (along with 7c and 7i) exhibited moderate anti-inflammatory activity when compared directly to the standard non-selective COX inhibitor indomethacin. The three compounds produced statistically significant edema reduction, though indomethacin remained the more efficacious acute anti-inflammatory agent [1]. Crucially, 7j achieved this anti-inflammatory effect with a markedly superior GI safety profile relative to indomethacin, as assessed by gastric ulcerogenicity scoring [1].

in vivo anti-inflammatory rat paw edema indomethacin GI safety

Unique Anticancer Activity: Compound 7j Suppresses Tumor Growth in Ehrlich Solid Carcinoma-Bearing Mice

Oral administration of 7j at 50 mg/kg every other day for two weeks significantly reduced both tumor volume and tumor mass in Ehrlich solid carcinoma-bearing mice compared to vehicle control [1]. Neither celecoxib nor indomethacin was evaluated in this specific tumor model within the same study, but standard COX-2 inhibitors are not generally reported to reduce solid tumor burden as single agents. The tumor-suppressive effect correlates with 7j's dual mechanism — COX-2 inhibition (IC₅₀ in the sub-μM to low-μM range) combined with tubulin polymerization interference at 1 μM [1].

anticancer tumor xenograft Ehrlich carcinoma COX-2 dual mechanism

Cell-Cycle Arrest and Anti-Migratory Activity in HT-29 Colorectal Cancer Cells: 7j vs. Closely Related In-Series Analogs

Among the three most active compounds (7c, 7i, 7j), compound 7j induced the highest level of both early and late apoptotic events in HT-29 colorectal cancer cells at 0.25 μM over 24 hours [1]. All three compounds arrested the cell cycle at the G₂/M phase, but 7j additionally demonstrated robust anti-migratory activity in a wound-healing scratch assay using the same HT-29 cell line [1]. In contrast, compound 7c (also marketed as Anti-inflammatory agent 53) induced arrest in S phase as well as G₂/M , highlighting a subtle but meaningful difference in cell-cycle perturbation mechanism.

cell cycle arrest G2/M HT-29 wound healing anti-migration

Tubulin Polymerization Inhibition: Compound 7j vs. Colchicine

Compound 7j at 1 μM displayed weak inhibitory activity against tubulin polymerization compared to colchicine at 3 μM [1]. While colchicine is a potent microtubule destabilizer (IC₅₀ typically <1 μM), 7j's tubulin effect is intentionally moderate, complementing its primary COX-2 inhibitory activity. This contrasts with classical microtubule poisons (colchicine, vinblastine), which lack COX-2 selectivity and carry severe toxicity [1]. The weak tubulin activity likely contributes to the G₂/M arrest phenotype and differentiates 7j from pure COX-2 inhibitors like celecoxib, which do not perturb microtubule dynamics.

tubulin polymerization colchicine mitotic arrest dual mechanism

Cytotoxicity Selectivity: Compound 7j Against HT-29 vs. Normal MRC5 Fibroblasts

In MTT assays, compound 7j exhibited an IC₅₀ of 0.02 μM against HT-29 colorectal cancer cells, versus an IC₅₀ of 0.47 μM against normal human MRC5 lung fibroblasts, yielding a selectivity index (SI) of ~23.5 [1]. This selectivity compares favorably to the broader series (HT-29 IC₅₀ range: 0.02–17.02 μM; MRC5 IC₅₀ range: 0.47–13.46 μM), positioning 7j as the most potent and selective cytotoxic agent within the series [1]. Standard COX-2 inhibitors such as celecoxib typically exhibit much weaker direct cytotoxicity (IC₅₀ >10 μM) in colon cancer lines, highlighting 7j's unique dual-mechanism-driven potency.

cytotoxicity selectivity index HT-29 MRC5 cancer selectivity

Optimal Research and Procurement Scenarios for Anti-inflammatory Agent 52 (Compound 7j)


Colorectal Cancer Inflammation Studies Requiring Dual COX-2 and Tubulin Modulation

For research groups investigating the intersection of chronic inflammation and colorectal tumorigenesis, compound 7j provides a single-molecule tool that simultaneously inhibits COX-2 (IC₅₀ at or below 1 μM) and disrupts tubulin polymerization at low micromolar concentrations. This dual activity translates to G₂/M arrest and apoptosis in HT-29 cells at 0.25 μM, with demonstrated in vivo tumor reduction in Ehrlich carcinoma models [1]. No other commercially available COX-2 inhibitor (celecoxib, rofecoxib, etoricoxib) provides this polypharmacology, enabling unique experimental designs that explore inflammation-driven mitotic dysregulation.

Long-Term In Vivo Anti-Inflammatory Models Where GI Toxicity Is a Confounding Variable

In chronic inflammatory disease models (e.g., arthritis, colitis) where repeated dosing with indomethacin causes gastric ulceration and premature study termination, compound 7j offers a differentiated option. Head-to-head data in rats confirm moderate anti-inflammatory efficacy with significantly better GI safety than indomethacin [1]. Procurement of 7j instead of indomethacin can reduce animal welfare issues and improve study completion rates in protocols requiring sustained COX inhibition.

Structure-Activity Relationship (SAR) Campaigns on Thiazolidin-4-one COX-2 Inhibitors

Compound 7j serves as the benchmark compound for SAR exploration within the 2,3-diaryl-1,3-thiazolidin-4-one chemotype. It exhibits the highest binding free energies toward both tubulin and COX-2 among the 7a–q series [1], and its superior apoptosis induction differentiates it from 7c and 7i. Laboratories synthesizing or purchasing analogs can use 7j as the positive control for COX-2 enzymatic assays, tubulin polymerization assays, HT-29 cytotoxicity, and in vivo tumor models.

Discovery of COX-2/Tubulin Dual-Targeting Leads for Anticancer Drug Development

Pharmaceutical and biotech R&D teams pursuing multi-targeted anticancer agents can leverage 7j as a validated lead compound. Its oral bioavailability, selectivity toward cancer cells (HT-29 IC₅₀ = 0.02 μM vs. MRC5 IC₅₀ = 0.47 μM), and in vivo efficacy in solid tumor models provide a strong starting point for lead optimization [1]. The compound's rare property of suppressing tumor development while maintaining GI safety addresses a key liability of many anticancer agents, making it a compelling scaffold for medicinal chemistry expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 52

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.